molecular formula C15H17NO2 B121446 Ifflaiamine CAS No. 31520-95-3

Ifflaiamine

Cat. No.: B121446
CAS No.: 31520-95-3
M. Wt: 243.3 g/mol
InChI Key: QLPMLMDURILOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

According to the Material Safety Data Sheet, in case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Mechanism of Action

Target of Action

Ifflaiamine (IFLA) is a synthetic compound derived from acridone The specific primary targets of this compound are currently not well-documented in the literature

Mode of Action

It is known that the interaction between a drug and its target can be complex and multifaceted . The drug may bind to its target, altering its function and leading to changes at the cellular level. The specific interactions between this compound and its targets remain to be elucidated.

Biochemical Pathways

It is known that drugs can influence various biochemical pathways, leading to downstream effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drug These factors can include temperature, pH, and the presence of other substances

Chemical Reactions Analysis

Ifflaiamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ifflaiamine is unique due to its modified furoquinoline structure. Similar compounds include other alkaloids with quinoline or furoquinoline structures, such as:

Compared to these compounds, this compound’s unique modifications confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,3,3,9-tetramethyl-2H-furo[2,3-b]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-9-15(2,3)12-13(17)10-7-5-6-8-11(10)16(4)14(12)18-9/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPMLMDURILOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(O1)N(C3=CC=CC=C3C2=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ifflaiamine
Reactant of Route 2
Ifflaiamine
Reactant of Route 3
Ifflaiamine
Reactant of Route 4
Reactant of Route 4
Ifflaiamine
Reactant of Route 5
Ifflaiamine
Reactant of Route 6
Ifflaiamine
Customer
Q & A

Q1: What is interesting about the structure of Ifflaiamine?

A1: this compound is a furoquinoline alkaloid, meaning it contains a furan ring fused to a quinoline core. This particular alkaloid exhibits a unique structural modification compared to other furoquinolines. [, ] Its structure was first elucidated from the wood of Flindersia ifflaiana F. Muell., an Australian tree species. []

Q2: Has this compound been found in other plant species besides Flindersia ifflaiana?

A2: Yes, this compound has also been isolated from the root barks of Dictamnus dasycarpus. [] This finding marked the first time this compound was isolated from the Dictamnus genus. []

Q3: Were there any attempts to synthesize this compound?

A3: Yes, researchers investigated the synthesis of this compound through the Claisen rearrangement of a specific precursor, 1-methyl-4-(3-methylbut-2-enyloxy)2-quinolone. [] This reaction led to several products, including a key intermediate that could be converted to this compound after further chemical transformations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.